![molecular formula C12H15N3O B2473905 1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol CAS No. 1341697-85-5](/img/structure/B2473905.png)
1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole, a similar compound, has been associated with antimicrobial activity . This suggests that “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol” could potentially be used in the development of new antimicrobial drugs .
Anticancer Activity
Imidazole derivatives have shown anticancer activity . This indicates that “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol” could be explored for its potential use in cancer treatment .
Antioxidant Activity
Compounds similar to “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol” have been evaluated for antioxidant activity . This suggests that this compound could be used in the development of new antioxidant drugs .
Antiviral Activity
Indole derivatives, which are structurally similar to “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol”, have shown antiviral activity . This suggests potential applications in the development of antiviral drugs .
Anti-inflammatory Activity
Imidazole derivatives have shown anti-inflammatory activity . This indicates that “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol” could be explored for its potential use in the treatment of inflammatory diseases .
Corrosion Inhibition
A similar compound, Telmisartan, has been used as a corrosion inhibitor . This suggests that “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol” could potentially be used in corrosion prevention applications .
Antimalarial Activity
1,2,3-triazoles, which are structurally similar to “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol”, have shown antimalarial activity . This suggests potential applications in the development of antimalarial drugs .
Antitubercular Activity
1,2,3-triazoles have also shown antitubercular activity . This indicates that “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol” could be explored for its potential use in the treatment of tuberculosis .
Mecanismo De Acción
Target of Action
The primary targets of “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol” are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound known to interact with a broad range of biological targets, including enzymes, receptors, and other proteins . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The specific mode of action for this compound would depend on its precise target(s).
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of “1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol”. Imidazole derivatives are involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound could potentially affect any of these pathways, depending on its specific target(s).
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their absorption and distribution. The metabolism and excretion would depend on the specific chemical structure of the compound and its interactions with metabolic enzymes.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the compound could potentially exert a variety of effects, depending on its specific target(s).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14-11-5-3-2-4-10(11)13-12(14)15-7-6-9(16)8-15/h2-5,9,16H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICRRFCVTUZTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

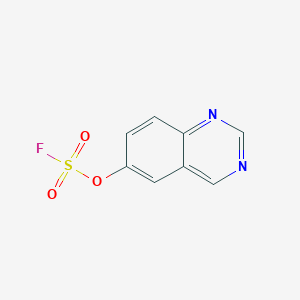
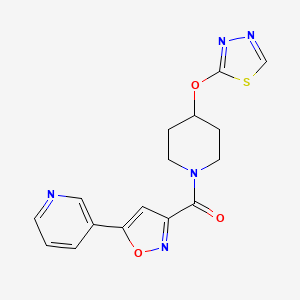
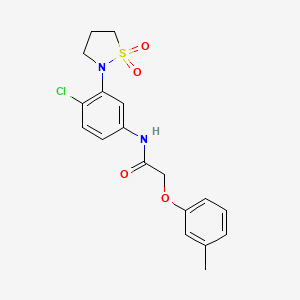
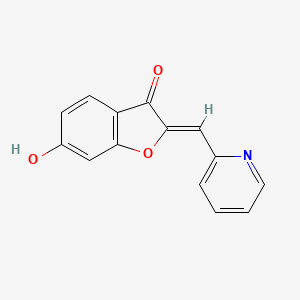
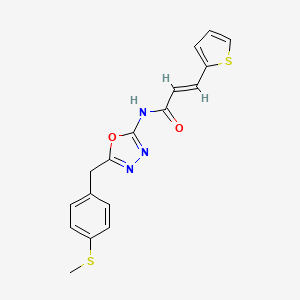
![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2473833.png)
![2,4-dichloro-N-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B2473835.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride](/img/structure/B2473836.png)

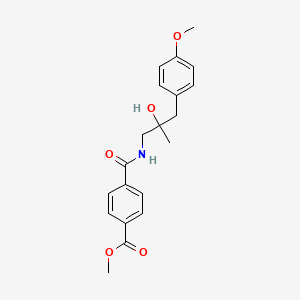
![2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile](/img/structure/B2473840.png)
![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)

